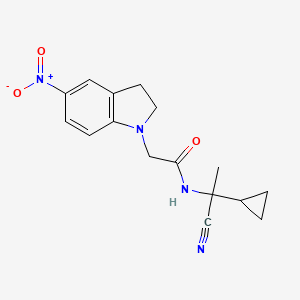
N-(1-cyano-1-cyclopropylethyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-cyclopropylethyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CC-115 and belongs to the class of inhibitors known as dual-mTORC1/2 inhibitors.
科学的研究の応用
CC-115 has been extensively studied for its potential applications in various fields, including cancer research, immunology, and neurology. In cancer research, CC-115 has been shown to inhibit the growth of cancer cells by blocking the mTORC1 and mTORC2 signaling pathways. This inhibition leads to the suppression of protein synthesis, cell proliferation, and angiogenesis. In immunology, CC-115 has been shown to modulate the immune system by inhibiting the activation of T cells and reducing the production of cytokines. In neurology, CC-115 has been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
作用機序
CC-115 is a dual mTORC1/2 inhibitor that targets the mTOR signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets. CC-115 inhibits both mTORC1 and mTORC2, leading to the suppression of protein synthesis, cell proliferation, and angiogenesis. Additionally, CC-115 has been shown to modulate the immune system by inhibiting the activation of T cells and reducing the production of cytokines.
Biochemical and Physiological Effects:
CC-115 has been shown to have several biochemical and physiological effects. In cancer cells, CC-115 inhibits the mTORC1 and mTORC2 signaling pathways, leading to the suppression of protein synthesis, cell proliferation, and angiogenesis. In the immune system, CC-115 inhibits the activation of T cells and reduces the production of cytokines. In neurology, CC-115 has been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
CC-115 has several advantages for lab experiments. It is a potent and selective inhibitor of the mTORC1/2 pathway, making it an attractive candidate for cancer research and immunology. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties. However, there are also limitations to using CC-115 in lab experiments. Its effects are not specific to cancer cells, and it may also affect normal cells. Additionally, its long-term effects and potential side effects are not well understood.
将来の方向性
There are several future directions for the research and development of CC-115. One potential application is in the treatment of cancer, particularly in combination with other drugs. Another area of research is in the modulation of the immune system, particularly in autoimmune diseases. Additionally, CC-115 may have potential applications in neurology, particularly in the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential of CC-115 in these areas.
合成法
The synthesis of CC-115 involves a multi-step process that includes the reaction of 5-nitro-2,3-dihydro-1H-indole with ethyl chloroacetate to form 2-(5-nitro-2,3-dihydro-1H-indol-1-yl)ethyl acetate. This intermediate is then reacted with cyclopropylmethylamine and sodium hydride to form N-(1-cyano-1-cyclopropylethyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide. The final product is obtained after purification and isolation.
特性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(5-nitro-2,3-dihydroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-16(10-17,12-2-3-12)18-15(21)9-19-7-6-11-8-13(20(22)23)4-5-14(11)19/h4-5,8,12H,2-3,6-7,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXVGTVCYZYQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCC3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2900001.png)
![5-chloro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2900004.png)

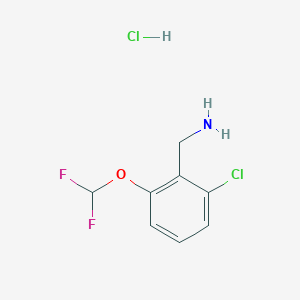
![4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2900009.png)

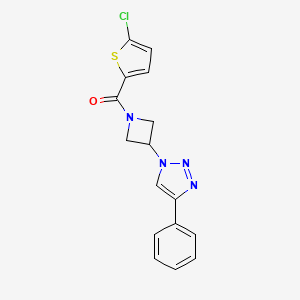
![N-cyclopentyl-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2900015.png)
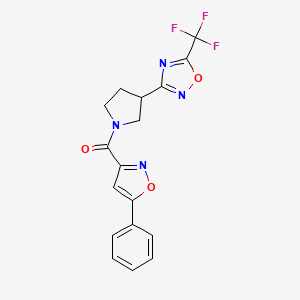
![(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide](/img/structure/B2900018.png)
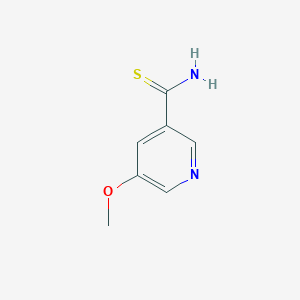

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2900023.png)